molecular formula C12H13BrN2O2 B1342923 tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 226085-17-2

tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B1342923
CAS No.: 226085-17-2
M. Wt: 297.15 g/mol
InChI Key: LRMPSYYFDWATPN-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: is a chemical compound with the molecular formula C12H13BrN2O2 and a molecular weight of 297.15 g/mol . This compound is known for its versatile applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves the reaction of 3-bromo-1H-pyrrolo[2,3-b]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

    Coupling Reactions: It can be used in various coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases like potassium carbonate or cesium carbonate, and solvents such as tetrahydrofuran (THF) or toluene.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield tert-Butyl 3-azido-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

Scientific Research Applications

Chemistry: tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study the structure-activity relationships of pyrrolo[2,3-b]pyridine derivatives.

Industry: In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its unique structure makes it valuable for creating new materials with specific properties .

Comparison with Similar Compounds

  • tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • tert-Butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • tert-Butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Comparison: tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is unique due to the presence of the bromine atom at the 3-position of the pyrrolo[2,3-b]pyridine ring. This specific substitution pattern can influence its reactivity and binding properties compared to similar compounds with different halogen substitutions .

Biological Activity

Introduction

tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other medicinal applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanism of action, efficacy against specific targets, and relevant case studies.

  • Chemical Formula : C₁₂H₁₃BrN₂O₂
  • Molecular Weight : 297.15 g/mol
  • CAS Number : 226085-17-2
  • MDL Number : MFCD08689737

The biological activity of this compound primarily involves its role as an inhibitor of fibroblast growth factor receptors (FGFRs). The FGFR signaling pathway is crucial in various cancers, and its inhibition can lead to reduced tumor proliferation and metastasis.

Inhibition of FGFRs

Recent studies have demonstrated that derivatives of the pyrrolo[2,3-b]pyridine scaffold exhibit potent inhibitory effects against FGFR1, FGFR2, and FGFR3. For instance, compound 4h from a related series showed IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3, indicating strong inhibition potential . The ability to induce apoptosis in cancer cell lines further supports its therapeutic promise.

Efficacy Against Cancer Cell Lines

In vitro studies have shown that this compound can inhibit the proliferation of breast cancer cells (4T1 cell line) and induce apoptosis. The compound also significantly reduced the migration and invasion capabilities of these cells, highlighting its potential as an anti-metastatic agent .

Table: Biological Activity Summary

Activity Cell Line IC50 (nM) Effect
FGFR1 Inhibition-7Strong inhibition
FGFR2 Inhibition-9Strong inhibition
FGFR3 Inhibition-25Moderate inhibition
Proliferation Inhibition4T1N/AReduced proliferation
Apoptosis Induction4T1N/AInduces apoptosis
Migration/Invasion Inhibition4T1N/ASignificant reduction

Case Study 1: Anticancer Activity

In a study focused on the anticancer properties of pyrrolo[2,3-b]pyridine derivatives, this compound was evaluated alongside other compounds. It demonstrated significant potency against breast cancer cell lines and was noted for its ability to inhibit key signaling pathways involved in tumor progression .

Case Study 2: Antimicrobial Potential

Another area of research explored the antimicrobial properties of pyrrole derivatives. While specific data on this compound was limited, related compounds exhibited promising activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications to the pyrrole ring could enhance antibacterial efficacy .

Properties

IUPAC Name

tert-butyl 3-bromopyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-5-4-6-14-10(8)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMPSYYFDWATPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40616689
Record name tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226085-17-2
Record name tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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